molecular formula C32H27FN6O3S2 B11457031 2-Fluoro-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

2-Fluoro-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11457031
M. Wt: 626.7 g/mol
InChI Key: RTQHYMAXYFNCNM-UHFFFAOYSA-N
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Description

2-Fluoro-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as fluoro, methoxy, thiophene, pyrazole, triazole, and benzamide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Introduction of the thiophene ring: This is achieved through a cyclization reaction involving a thiophene derivative.

    Formation of the triazole ring: This step involves the reaction of an azide with an alkyne in a cycloaddition reaction.

    Attachment of the benzamide group: This is typically done through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-Fluoro-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of multiple functional groups suggests that it could engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(4-methoxyphenyl)benzamide: A simpler analog with fewer functional groups.

    4-Phenyl-4H-1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.

    Thiophene-containing pyrazoles: Compounds with similar thiophene and pyrazole rings.

Uniqueness

2-Fluoro-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its combination of multiple functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H27FN6O3S2

Molecular Weight

626.7 g/mol

IUPAC Name

2-fluoro-N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C32H27FN6O3S2/c1-42-23-15-13-21(14-16-23)27-18-26(28-12-7-17-43-28)37-39(27)30(40)20-44-32-36-35-29(38(32)22-8-3-2-4-9-22)19-34-31(41)24-10-5-6-11-25(24)33/h2-17,27H,18-20H2,1H3,(H,34,41)

InChI Key

RTQHYMAXYFNCNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC=C5F)C6=CC=CS6

Origin of Product

United States

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